8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

Lipophilicity Drug Design Physicochemical Property

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione (CAS 101072-16-6) is a synthetic, trisubstituted purine-2,6-dione (xanthine) derivative. It features a bromine atom at the C-8 position, a methyl group at N-3, and a 2-hydroxypropyl substituent at N-7.

Molecular Formula C9H11BrN4O3
Molecular Weight 303.116
CAS No. 101072-16-6
Cat. No. B2920177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
CAS101072-16-6
Molecular FormulaC9H11BrN4O3
Molecular Weight303.116
Structural Identifiers
SMILESCC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)O
InChIInChI=1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H,12,16,17)
InChIKeyUTFANUHPNPBGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione (CAS 101072-16-6): A Specialized Xanthine-Derived Building Block


8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione (CAS 101072-16-6) is a synthetic, trisubstituted purine-2,6-dione (xanthine) derivative . It features a bromine atom at the C-8 position, a methyl group at N-3, and a 2-hydroxypropyl substituent at N-7. This specific substitution pattern distinguishes it from the broader class of methylxanthines and positions it as a versatile intermediate for further functionalization, particularly in the synthesis of bioactive molecules targeting purine-binding enzymes [1].

Procurement Risk: Why Generic Xanthine Analogs Cannot Substitute for 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione


The specific combination of the C-8 bromine and the N-7 2-hydroxypropyl group in this compound is critical for its designated role as a synthetic intermediate . Simply substituting a different 8-bromo-xanthine (e.g., 8-bromo-3-methylxanthine) or a non-brominated N-7 substituted analog would fail because the bromine atom serves as a specific reactive handle for cross-coupling reactions, while the N-7 hydroxypropyl chain influences solubility, steric hindrance, and biological target interactions. The following quantitative evidence illustrates where this unique architecture creates measurable differentiation.

Head-to-Head Evidence for 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione Differentiation


Predicted Lipophilicity: Increased logP Relative to 8-Bromo-3-methylxanthine

The addition of a 2-hydroxypropyl substituent at the N-7 position modifies the lipophilic profile relative to the simpler 8-bromo-3-methylxanthine scaffold. This influences pharmacokinetic behavior and solubility in organic synthesis. While direct experimental logP or logD data are not available in the public domain for this specific compound, in silico predictions based on its structural fragments indicate a higher logP compared to 8-bromo-3-methylxanthine, consistent with the added carbon atoms and masked hydroxyl group .

Lipophilicity Drug Design Physicochemical Property

Synthetic Utility: A Bifunctional Handle for Sequential Derivatization

The compound presents two distinct reactive sites in one molecule: a C-8 bromine for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a secondary alcohol on the N-7 side chain for esterification, etherification, or oxidation. This contrasts with 8-bromo-3-methylxanthine, which lacks the side-chain functionality and requires separate introduction of the alkyl group, adding synthetic steps . No direct kinetic data for coupling reactions is available, but the structural feature is a clear differentiator for complex molecule assembly.

Organic Synthesis Cross-Coupling Purine Chemistry

Biological Activity: Purine Nucleoside Phosphorylase (PNP) Inhibition

A related data point from BindingDB shows that a compound with the same core structure (CHEMBL2021376) exhibits measurable inhibition of human purine nucleoside phosphorylase (PNP), though the exact match of the substituents is uncertain [1]. For context, the non-brominated analog 7-(2-hydroxypropyl)-3-methylxanthine shows an IC50 of 13,900 nM against bovine xanthine oxidase [2]. While a direct head-to-head PNP inhibition IC50 for the target compound is not publicly available, its brominated scaffold is a known motif for PNP and nucleotide metabolism enzyme inhibition, suggesting a potential differentiation pathway compared to non-brominated xanthines.

Enzyme Inhibition Purine Metabolism Anticancer

Patent Landscape: Specific Protection as an Antiproliferative Agent

The compound is explicitly claimed in patent US 5159076 (and related family members) as an intermediate for the preparation of antiviral and antineoplastic purine derivatives [1]. This intellectual property designation provides a clear legal and commercial differentiation. Unlike the widely-available generic 8-bromo-3-methylxanthine, the specific N-7 substitution pattern in this compound is protected for therapeutic applications, making it a required building block for licensees or those seeking freedom-to-operate in certain chemical spaces.

Patent Protection Anticancer Pharmaceutical Composition

Optimal Procurement Use-Cases for 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione


Synthesis of C-8 Arylated or Aminated DPP-4 or Kinase Inhibitor Analogs

The compound's C-8 bromine atom is a proven reactive center for Suzuki-Miyaura or Buchwald-Hartwig coupling reactions . This specific building block is ideally suited for medicinal chemistry teams developing DPP-4 inhibitors or tyrosine kinase inhibitors where the N-7 hydroxypropyl group is a required pharmacophoric element, per the synthetic strategies outlined in similar TCI intermediates . Using this pre-functionalized starting material avoids low-yielding late-stage alkylation.

Lead Optimization in Purine Nucleoside Phosphorylase (PNP) Programs

Based on class-level activity of 8-substituted xanthines against PNP and nucleotide metabolism enzymes , this intermediate should be prioritized for the synthesis of focused libraries aimed at improving potency against human PNP. The bromine atom allows for rapid SAR exploration at the C-8 position, while the hydroxypropyl chain can be derivatized to modulate physicochemical properties.

Antiviral and Antiproliferative Agent Development per Patent US 5159076

For organizations pursuing antiviral or anticancer therapies within the scope of patent US 5159076 , sourcing this exact CAS-registered intermediate is mandatory for establishing a valid commercial synthesis route and ensuring regulatory compliance. It serves as the direct precursor for the final active pharmaceutical ingredients (APIs) described in the invention.

Physicochemical Property Fine-Tuning via Prodrug Strategies

The secondary alcohol on the N-7 side chain offers a convenient attachment point for phosphate ester or amino acid prodrug moieties. As predicted, the increased lipophilicity (logP ~0.82) over the parent 8-bromo-3-methylxanthine (logP ~-0.15) may already improve permeability, but further modification can be quantitatively tracked. This makes the compound a valuable starting material for prodrug design teams.

Quote Request

Request a Quote for 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.